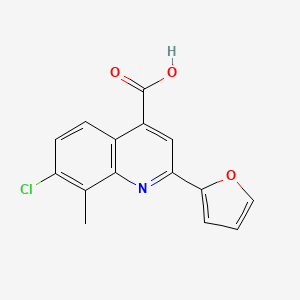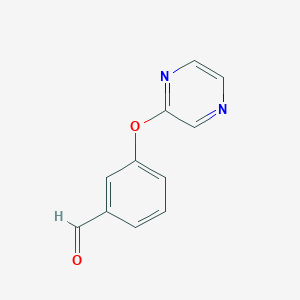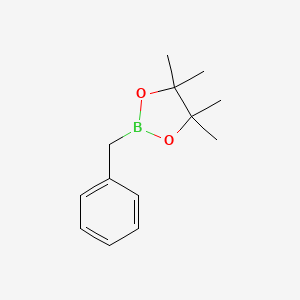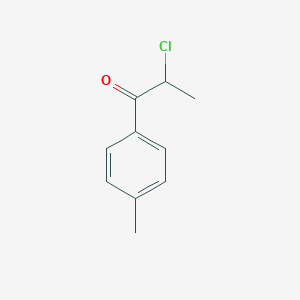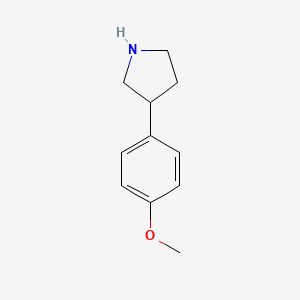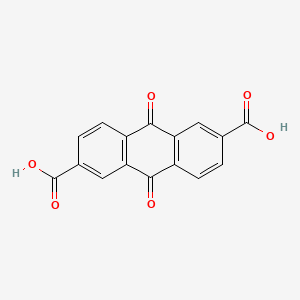
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid
Descripción general
Descripción
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid is an organic compound that falls under the category of Aryls . It is used for research purposes .
Synthesis Analysis
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid involves the use of ammonium hydroxide and zinc at 100℃ . Another method involves the use of oxygen in water and acetic acid at temperatures between 175 - 220℃ .Molecular Structure Analysis
The molecular formula of 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid is C16H8O6 . The InChI key is ZUTFCPOKQHJATC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid is a solid at room temperature . It has a molecular weight of 296.24 . The compound should be stored in a sealed container in a dry environment .Aplicaciones Científicas De Investigación
Organic Synthesis Building Blocks
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: serves as a versatile building block in organic synthesis. Its rigid planar structure and reactive carbonyl groups make it suitable for constructing complex organic molecules. It’s often used in the synthesis of dyes, pigments, and pharmaceuticals due to its ability to undergo various chemical reactions such as Diels-Alder reactions, which can create new carbon-carbon bonds .
Photovoltaic Materials
The compound’s conjugated system and electron-accepting properties make it a candidate for use in photovoltaic materials. Researchers are exploring its incorporation into organic solar cells to improve their efficiency and stability. Its ability to accept electrons can enhance charge separation when combined with electron-donating materials, which is crucial for converting light into electricity .
Fluorescent Probes
Due to its fluorescent properties, this compound is being studied as a potential fluorescent probe in bioimaging. It can be functionalized to target specific biological structures, allowing scientists to visualize cellular processes in real-time with high specificity and sensitivity .
Metal-Organic Frameworks (MOFs)
The dicarboxylic acid groups of 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid are ideal for forming coordination bonds with metal ions, leading to the creation of MOFs. These structures have applications in gas storage, separation, and catalysis due to their high surface area and tunable porosity .
Redox Flow Batteries
Researchers are investigating the use of this compound in redox flow batteries. Its redox-active quinone moiety can undergo reversible oxidation and reduction, which is beneficial for energy storage applications. The stability and solubility of the compound at different pH levels are key factors in its potential use in flow batteries .
Aromatic Hydrocarbons Study
The compound is also used in the study of aromatic hydrocarbons’ behavior, particularly in understanding the mechanisms of their oxidation and reduction. This research has implications for environmental science, as many aromatic hydrocarbons are pollutants .
Advanced Material Science
In material science, the compound’s ability to form stable π-π interactions makes it useful for creating advanced materials with specific electronic and optical properties. It can be used to develop new types of semiconductors or materials with unique light-absorbing capabilities .
Pharmaceutical Research
Finally, in pharmaceutical research, the compound’s structure is being explored for drug design. Its planar shape and potential for functionalization make it a scaffold for developing new drugs, especially those targeting specific enzymes or receptors involved in disease processes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Mode of Action
It’s known that the compound can participate in various chemical reactions due to its structure, which includes two carbonyl groups and two carboxylic acid groups .
Biochemical Pathways
The compound’s structure suggests it could potentially interact with various biochemical pathways, particularly those involving oxidation-reduction reactions .
Action Environment
It’s known that the compound is stable under normal room temperature when sealed in dry conditions .
Propiedades
IUPAC Name |
9,10-dioxoanthracene-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O6/c17-13-9-3-1-7(15(19)20)5-11(9)14(18)10-4-2-8(16(21)22)6-12(10)13/h1-6H,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTFCPOKQHJATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364773.png)
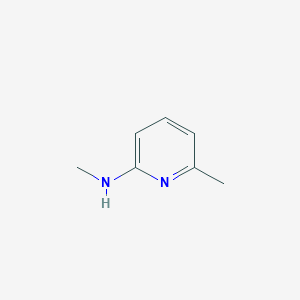
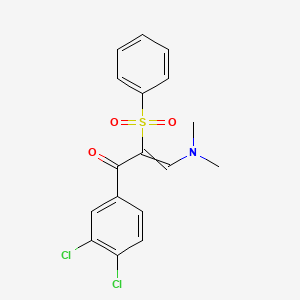

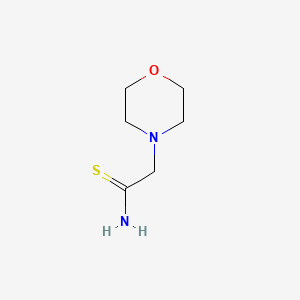


![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1364827.png)
